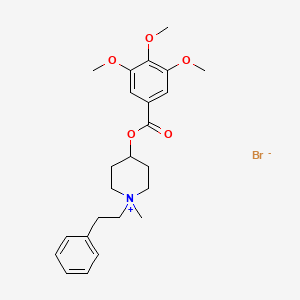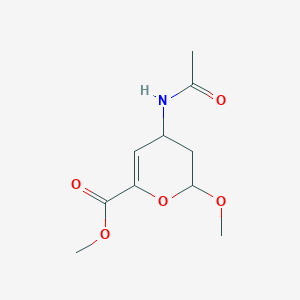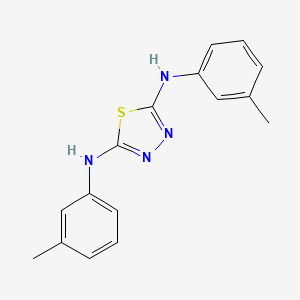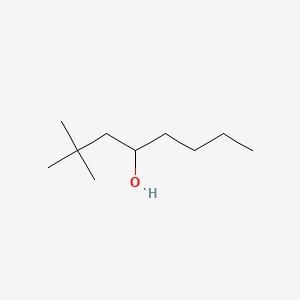
2,2-Dimethyloctan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyloctan-4-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, with two methyl groups attached to the second carbon. This structural arrangement gives the compound unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloctan-4-ol typically involves the alkylation of a suitable precursor, such as 2,2-dimethylhexane, followed by oxidation to introduce the hydroxyl group. One common method is the Grignard reaction, where 2,2-dimethylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for high yield and purity, often using metal catalysts such as palladium or nickel under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products:
Oxidation: 2,2-Dimethyloctan-4-one (ketone) or 2,2-Dimethyloctanoic acid (carboxylic acid).
Reduction: 2,2-Dimethyloctane.
Substitution: 2,2-Dimethyloctyl chloride or bromide.
Applications De Recherche Scientifique
2,2-Dimethyloctan-4-ol finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyloctan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
2,2-Dimethylhexan-4-ol: Similar structure but with a shorter carbon chain.
2,2-Dimethyldecan-4-ol: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness: 2,2-Dimethyloctan-4-ol is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications, distinguishing it from its shorter or longer chain analogs.
Propriétés
Numéro CAS |
66719-52-6 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-9(11)8-10(2,3)4/h9,11H,5-8H2,1-4H3 |
Clé InChI |
IVLDCRDTRQCTIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)



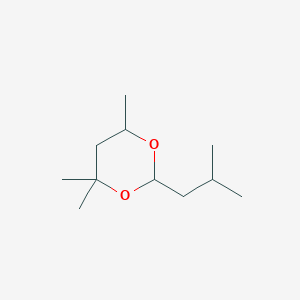

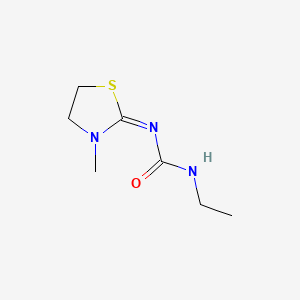

![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
